molecular formula C20H19NO3 B6508863 ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 892290-19-6

ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B6508863
CAS No.: 892290-19-6
M. Wt: 321.4 g/mol
InChI Key: GNPOWHLWJNXWIN-UHFFFAOYSA-N
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Description

Ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methylbenzylamine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studies have explored its potential as an antimicrobial and antiviral agent.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cellular pathways critical for cancer cell survival.

Comparison with Similar Compounds

Ethyl 1-[(3-methylphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial activity.

    Quinoline N-oxide: Used in various oxidation reactions.

    Quinoline-3-carboxylic acid: A precursor for the synthesis of other quinoline derivatives. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[(3-methylphenyl)methyl]-4-oxoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-3-24-20(23)17-13-21(12-15-8-6-7-14(2)11-15)18-10-5-4-9-16(18)19(17)22/h4-11,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPOWHLWJNXWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=CC=CC=C2C1=O)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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